N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide
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Description
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FNO4S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
The compound has been investigated for its potential in cancer treatment, particularly through the synthesis of novel sulfonamide derivatives. These derivatives have shown promising in vitro anticancer activity against breast and colon cancer cell lines, highlighting the compound's role in developing new chemotherapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Immunomodulatory Effects
Research into the immunomodulatory effects of related compounds, such as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has shown significant potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. These findings suggest the compound's utility in enhancing the immune response to tumors, potentially offering a novel approach to cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes from pyrazole-acetamide derivatives has been explored, with these complexes displaying significant antioxidant activity. This research indicates the compound's utility in developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Nootropic Analysis and Cognitive Enhancement
Investigations into the thermal degradation of nootropic compounds, including related sulfonamide derivatives, have highlighted the potential for cognitive enhancement. This research is crucial for understanding the stability and efficacy of such compounds when used as cognitive enhancers (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of BPTES analogs as glutaminase inhibitors have been studied, with some analogs showing potent inhibitory activity against kidney-type glutaminase. This is significant for cancer therapy, as glutaminase inhibition can attenuate the growth of cancer cells, offering a potential therapeutic pathway (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4S2/c1-15-5-7-17(8-6-15)28-14-22(25)24-13-21(20-4-3-11-29-20)30(26,27)18-9-10-19(23)16(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPWOUZGQVZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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